2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyaniline in the presence of a suitable catalyst, followed by cyclization with a pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives
Scientific Research Applications
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine derivatives: Compounds with different substituents on the imidazo[1,2-a]pyrimidine scaffold
Uniqueness
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities . This combination of functional groups enhances its versatility and effectiveness in various applications compared to other similar compounds .
Properties
Molecular Formula |
C20H17ClN4O2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C20H17ClN4O2/c1-26-16-9-8-15(12-17(16)27-2)23-19-18(13-4-6-14(21)7-5-13)24-20-22-10-3-11-25(19)20/h3-12,23H,1-2H3 |
InChI Key |
RDQBXIZJZDLLEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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